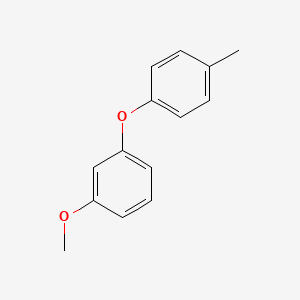

1-Methoxy-3-(4-methylphenoxy)benzene

Description

1-Methoxy-3-(4-methylphenoxy)benzene is a diaryl ether derivative featuring a methoxy group at the 1-position and a 4-methylphenoxy group at the 3-position of a central benzene ring. The 4-methylphenoxy substituent introduces steric and electronic effects distinct from simpler phenoxy or alkyl-substituted analogs, influencing reactivity, solubility, and applications in organic synthesis .

Properties

CAS No. |

58005-59-7 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-methoxy-3-(4-methylphenoxy)benzene |

InChI |

InChI=1S/C14H14O2/c1-11-6-8-12(9-7-11)16-14-5-3-4-13(10-14)15-2/h3-10H,1-2H3 |

InChI Key |

PEOOXYNSXLWKJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC(=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations and Structural Features

Table 1: Structural Comparison of Key Analogs

Key Insights:

- Electronic Effects: The 4-methylphenoxy group in the target compound donates electrons via oxygen, enhancing stability in electrophilic aromatic substitution compared to nitro-substituted analogs like 3ab .

- Steric Effects: Bulkier substituents (e.g., 1-phenylethyl in ) reduce reaction rates in cross-coupling compared to planar phenoxy groups.

Key Insights:

- Catalytic Strategies : Palladium catalysis is common for aryl-alkyl bond formation (e.g., 3ab ), while CuH/Pd systems enable asymmetric hydroarylation (e.g., ).

- Protection/Deprotection : Methoxymethoxy (MOM) groups are introduced for hydroxyl protection but require acidic conditions for removal .

Physical and Spectral Properties

Table 3: NMR Data and Physical States

Key Insights:

Q & A

Basic: What are the recommended analytical techniques for confirming the structural identity of 1-Methoxy-3-(4-methylphenoxy)benzene?

To confirm the structure, nuclear magnetic resonance (NMR) spectroscopy is essential for resolving the positions of the methoxy and methylphenoxy groups. 1H NMR can identify aromatic proton splitting patterns, while 13C NMR distinguishes carbon environments (e.g., methoxy vs. methylphenoxy carbons). Infrared (IR) spectroscopy verifies functional groups like ether linkages (C-O-C stretch at ~1250 cm⁻¹). For purity validation, high-performance liquid chromatography (HPLC) with a C18 column and UV detection is recommended, using reference standards for retention time comparison .

Basic: What synthetic routes are commonly employed to prepare 1-Methoxy-3-(4-methylphenoxy)benzene?

A typical method involves Ullmann coupling between 3-methoxyphenol and 4-methylbromobenzene under catalytic CuI/ligand conditions. Alternatively, Friedel-Crafts alkylation can attach the methylphenoxy group to a methoxy-substituted benzene ring using AlCl₃ as a catalyst. Reaction optimization should focus on solvent choice (e.g., DMF for polar intermediates) and temperature control (80–120°C) to minimize side products like di-alkylated derivatives .

Advanced: How can computational methods aid in predicting the reactivity of 1-Methoxy-3-(4-methylphenoxy)benzene in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model electron density distribution, identifying reactive sites. For example, the methoxy group’s electron-donating effect activates the para and ortho positions on its attached benzene ring, while steric hindrance from the methylphenoxy group may reduce reactivity at certain positions.Molecular electrostatic potential (MEP) maps visualize nucleophilic/electrophilic regions, guiding predictions for nitration or sulfonation pathways .

Advanced: How should researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

Contradictions often arise from isomeric byproducts or solvent-induced shifts. To address this:

- Perform 2D NMR (COSY, HSQC) to confirm connectivity.

- Use mass spectrometry (HRMS) to verify molecular ion consistency.

- Compare experimental X-ray crystallography data (if available) with predicted bond lengths/angles from DFT.

- Cross-reference with structurally similar compounds (e.g., 1-Ethoxy-3-methylbenzene) to identify pattern deviations .

Advanced: What strategies optimize the regioselectivity of cross-coupling reactions involving 1-Methoxy-3-(4-methylphenoxy)benzene?

Regioselectivity challenges stem from competing reactive sites. Strategies include:

- Directing group incorporation : Introduce temporary groups (e.g., boronic esters) to steer coupling to specific positions.

- Catalyst tuning : Use Pd-based catalysts with bulky ligands (e.g., SPhos) to favor sterically accessible sites.

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, reducing side reactions.

Post-reaction analysis via GC-MS or LC-MS is critical to quantify selectivity .

Basic: How does the compound’s structure influence its physical properties (e.g., solubility, melting point)?

The methoxy group increases polarity, enhancing solubility in polar solvents (e.g., ethanol, acetone), while the methylphenoxy group introduces steric bulk, raising the melting point (predicted range: 80–100°C). Comparative studies with analogs like 1-Methoxy-4-(penta-1,3-dien-1-yl)benzene suggest that extended conjugation reduces crystallinity, lowering melting points .

Advanced: What biological activity screening approaches are suitable for derivatives of this compound?

For preliminary screening:

- Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates.

- Cellular viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa) to assess antiproliferative effects.

- Molecular docking against protein targets (e.g., COX-2) to prioritize synthesis of high-affinity derivatives.

Note: Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced: How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

Common issues include exothermic side reactions and purification losses. Solutions:

- Flow chemistry : Continuous reactors improve heat dissipation and mixing efficiency.

- Greener solvents : Switch from DCM to cyclopentyl methyl ether (CPME) for easier recovery.

- Automated flash chromatography : Enhances reproducibility during purification.

Document yield and purity at each scale-up stage to identify bottlenecks .

Basic: What are the key safety considerations when handling 1-Methoxy-3-(4-methylphenoxy)benzene?

- Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use fume hoods and PPE (nitrile gloves, lab coats).

- Storage : Keep in amber glass under inert gas (Ar/N₂) to prevent oxidation.

- Spill management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: How do structural modifications (e.g., halogenation) alter the compound’s electronic properties?

Introducing electron-withdrawing groups (e.g., -Cl at the methylphenoxy ring) decreases HOMO energy, enhancing oxidative stability. Cyclic voltammetry can quantify redox potentials, while UV-Vis spectroscopy tracks bathochromic shifts in π→π* transitions. Compare with halogenated analogs (e.g., 4-Fluoro-3-methylbenzaldehyde derivatives) to establish trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.